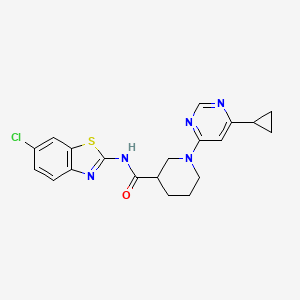![molecular formula C18H9F9N4O B2627343 N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide CAS No. 956795-31-6](/img/structure/B2627343.png)
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H9F9N4O and its molecular weight is 468.283. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been reported to be potent growth inhibitors of planktonic gram-positive bacteria .
Mode of Action
aureus (MRSA) and Enterococci .
Biochemical Pathways
Similar compounds have been reported to inhibit the growth of various bacteria, suggesting that they may interfere with essential bacterial growth and survival pathways .
Result of Action
Related compounds have been found to be potent growth inhibitors of various bacteria, including mrsa .
Action Environment
The effectiveness of similar compounds against various bacteria suggests that they may be stable and effective in a variety of environments .
Biochemical Analysis
Biochemical Properties
N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The trifluoromethyl groups in the compound enhance its binding affinity to target proteins, making it a potent inhibitor of certain enzymes. For instance, it has been shown to inhibit the activity of methicillin-resistant Staphylococcus aureus (MRSA) by binding to bacterial enzymes and disrupting their function . The compound’s interaction with enzymes involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.
Cellular Effects
The effects of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it disrupts the synthesis of essential proteins, leading to cell death. In mammalian cells, the compound can modulate signaling pathways involved in inflammation and immune response. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a key role in regulating immune response and inflammation . This inhibition results in reduced expression of pro-inflammatory cytokines and other immune-related genes.
Molecular Mechanism
At the molecular level, N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl groups enhance its binding affinity to target proteins by forming strong hydrophobic interactions and hydrogen bonds. This binding can lead to enzyme inhibition or activation, depending on the target protein. For instance, the compound inhibits bacterial enzymes by binding to their active sites and preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide over time have been studied extensively in laboratory settings. The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of bacterial growth and reduced inflammatory responses in mammalian cells . In in vivo studies, the compound’s effects on cellular function are influenced by factors such as dosage, administration route, and the presence of other interacting molecules.
Dosage Effects in Animal Models
The effects of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial activity with minimal toxicity. At higher doses, it can cause adverse effects such as liver toxicity and immunosuppression . The threshold for these toxic effects varies depending on the animal model and the route of administration. For example, oral administration of the compound in mice has been shown to result in liver damage at doses exceeding 50 mg/kg, while intravenous administration at similar doses causes immunosuppression and reduced white blood cell counts.
Metabolic Pathways
N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups to the molecule, making it more water-soluble and facilitating its excretion . The primary metabolites of the compound are excreted in the urine and feces. Additionally, the compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity.
Transport and Distribution
The transport and distribution of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms involving membrane transporters . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport to target sites.
Subcellular Localization
The subcellular localization of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}-3-(trifluoromethyl)benzamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be transported to other cellular compartments, such as the nucleus and mitochondria, depending on the presence of targeting signals and post-translational modifications. The localization of the compound within specific subcellular compartments can influence its activity and the nature of its interactions with biomolecules, ultimately affecting its overall biochemical and cellular effects.
Properties
IUPAC Name |
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F9N4O/c19-16(20,21)10-4-1-3-9(7-10)15(32)29-11-5-2-6-28-14(11)31-13(18(25,26)27)8-12(30-31)17(22,23)24/h1-8H,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNJFRWJLQKLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(N=CC=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F9N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
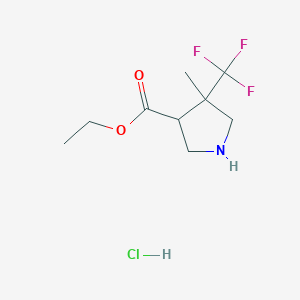
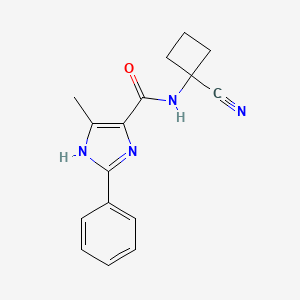
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2627264.png)
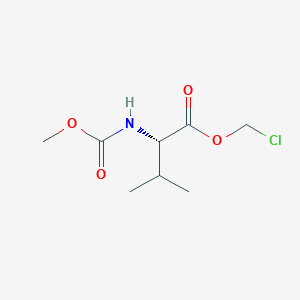
![1,3-DIMETHYL-5-{[5-(4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B2627266.png)

![3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid](/img/structure/B2627268.png)
![3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2627269.png)
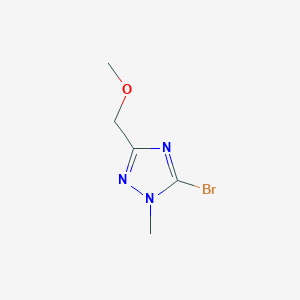
![3-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2627274.png)
![Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate](/img/structure/B2627275.png)
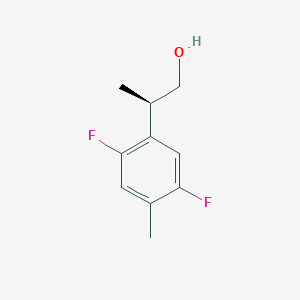
![3-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2627279.png)
